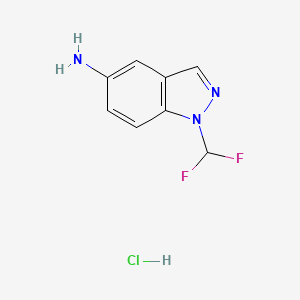1-(difluoromethyl)-1H-indazol-5-amine hydrochloride
CAS No.:
Cat. No.: VC20440254
Molecular Formula: C8H8ClF2N3
Molecular Weight: 219.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H8ClF2N3 |
|---|---|
| Molecular Weight | 219.62 g/mol |
| IUPAC Name | 1-(difluoromethyl)indazol-5-amine;hydrochloride |
| Standard InChI | InChI=1S/C8H7F2N3.ClH/c9-8(10)13-7-2-1-6(11)3-5(7)4-12-13;/h1-4,8H,11H2;1H |
| Standard InChI Key | XFBJNPJHTWZEKA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1N)C=NN2C(F)F.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
1-(Difluoromethyl)-1H-indazol-5-amine hydrochloride (CAS 1423032-23-8) is an aromatic heterocyclic compound with the molecular formula C₈H₈ClF₂N₃. Its IUPAC name derives from the indazole core substituted with a difluoromethyl group at position 1 and an amine at position 5, followed by hydrochloride salt formation . The molecular weight of the free base is 183.16 g/mol, with the hydrochloride form adding approximately 36.46 g/mol (HCl) .
Structural Features
The indazole scaffold consists of a benzene ring fused to a pyrazole ring. Key structural elements include:
-
Difluoromethyl group (-CF₂H) at position 1, enhancing metabolic stability and lipophilicity.
-
Primary amine (-NH₂) at position 5, enabling hydrogen bonding and salt formation.
-
Hydrochloride salt, improving aqueous solubility for pharmacological applications .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈ClF₂N₃ | |
| Molecular Weight | 219.62 g/mol (HCl salt) | Calculated |
| SMILES | NC1=CC2=C(N(C(F)F)N=C2)C=C1.Cl | |
| XLogP3 | 1.8 (predicted) | |
| Hydrogen Bond Donors | 2 (amine + HCl) |
Synthesis and Manufacturing
Synthetic Routes
The free base 1-(difluoromethyl)-1H-indazol-5-amine is typically synthesized via:
-
Nitro Reduction: Starting from 1-(difluoromethyl)-5-nitro-1H-indazole, using iron/ammonium chloride in ethanol/water at 80°C .
-
Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .
Critical Reaction Parameters:
Purification and Characterization
Post-synthesis purification employs:
-
Liquid-Liquid Extraction: Dichloromethane for organic layer separation .
-
Analytical Methods: HPLC (Symmetry C18 column) and mass spectrometry (m/z 147.2 [M+H]⁺ for free base) .
Physicochemical and Spectroscopic Properties
Solubility and Stability
-
Aqueous Solubility: Enhanced by hydrochloride salt formation (exact data pending experimental validation).
-
Thermal Stability: Melting point uncharacterized but predicted >140°C based on analog 1-methyl-1H-indazol-5-amine (mp 142–144°C) .
Spectroscopic Data
-
¹H NMR (predicted):
-
MS/MS Fragmentation: Predicted m/z 184.068 [M+H]⁺ for free base, with cleavage at the indazole C-N bond .
| Parameter | Recommendation |
|---|---|
| Personal Protection | Gloves, goggles, respirator |
| Storage | Room temperature, dry air |
| Spill Management | Absorb with inert material |
Future Research Directions
-
ADME Profiling: Systematic study of absorption/distribution in model organisms.
-
Structure-Activity Relationships: Modifications at positions 3 and 7 to optimize kinase selectivity.
-
Salt Screening: Exploration of alternative counterions (e.g., mesylate) for enhanced solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume